2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3/c20-17-7-5-15(6-8-17)18-9-10-19(22-21-18)23-12-11-14-3-1-2-4-16(14)13-23/h1-10H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPAKATWKPWTLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 4-chlorophenylhydrazine with a suitable precursor to form the pyridazinone ring.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and pyridazinone moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Anticancer Activity : Studies have shown that tetrahydroisoquinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of tetrahydroisoquinoline have been reported to target specific pathways involved in cancer progression .
- Antimicrobial Properties : The presence of the pyridazine ring is associated with antimicrobial effects against various bacterial strains. Compounds similar to this one have demonstrated effectiveness as antibacterial agents .
Neuropharmacology
Tetrahydroisoquinolines are known for their neuroprotective properties. Research suggests that they may modulate neurotransmitter systems, making them potential candidates for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The specific interactions with dopamine receptors could provide insights into their therapeutic potential.
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules for drug development. Its unique structure enables the exploration of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of tetrahydroisoquinoline derivatives, including those similar to the compound . The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that the compound could be further explored for therapeutic applications in oncology .
Case Study 2: Neuroprotective Effects
In a preclinical study on neurodegeneration models, compounds structurally related to 2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline exhibited protective effects against oxidative stress-induced neuronal damage. These findings highlight the potential of such compounds in developing treatments for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Substituents and Their Implications
- Pyridazine vs. Other Heterocycles: The pyridazine ring in the target compound differs from tetrazole (), oxazole (–3), and pyridine () substituents in analogs. This may influence solubility and target selectivity .
- Chlorophenyl Group: The 4-chlorophenyl substituent is electron-withdrawing, contrasting with electron-donating methoxy groups in bradycardic agents ().
Table 1: Structural and Physicochemical Comparison
*Predicted based on substituent contributions.
Pharmacokinetic and Formulation Considerations
- Blood-Brain Barrier (BBB) Penetration :
The chlorophenyl group’s lipophilicity may enhance BBB penetration compared to polar derivatives like tetrazol-5-yl compounds (). However, steric bulk from pyridazine could offset this advantage relative to smaller analogs like 1MeTIQ () . - Salt Formation and Solubility () : While the target compound lacks acidic/basic groups for salt formation (unlike the carboxylate in ), its pyridazine nitrogen could be protonated under acidic conditions, enabling salt-based formulations for improved solubility .
Biological Activity
The compound 2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological applications based on various research studies and findings.
- Molecular Formula : C15H17ClN4
- Molecular Weight : 288.78 g/mol
- CAS Number : 1338681-00-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where the pyridazine ring is formed first, followed by the introduction of the chlorophenyl group and the tetrahydroisoquinoline structure. Common synthetic methods include:
- Reagents : Chlorinating agents, reducing agents, and coupling reagents.
- Conditions : Optimization of temperature and solvent conditions to maximize yield and purity.
Biological Activity
Research indicates that This compound exhibits significant biological activity across various domains:
Antiviral Activity
Studies have shown that compounds with similar structures demonstrate antiviral properties against HIV-1. Specifically, certain derivatives exhibit IC50 values in the low micromolar range, indicating potent inhibition of viral integrase activity .
The biological activity is largely attributed to the compound's ability to interact with specific molecular targets:
- Target Proteins : The compound may bind to receptors or enzymes involved in viral replication or cellular signaling pathways.
- Biochemical Pathways : Its action can modulate various biochemical pathways, leading to altered cellular responses.
Pharmacological Applications
The compound's potential applications in pharmacology include:
- Antiviral Agents : As a candidate for developing new antiviral medications targeting HIV.
- Cancer Therapy : Preliminary studies suggest possible efficacy in inhibiting cancer cell proliferation through similar mechanisms as other pyridazine derivatives .
- Neurological Disorders : The tetrahydroisoquinoline moiety is known for neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
A review of literature reveals several key findings regarding the biological activity of this compound:
Q & A
Q. What are the established synthetic routes for 2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline, and what are their critical reaction parameters?
- Methodological Answer : The synthesis typically involves cyclization reactions of precursors such as pyridazine and tetrahydroisoquinoline derivatives. Key steps include:
- Reagent selection : Use of phosphorus oxychloride (POCl₃) or DMF as solvents and dehydrating agents to facilitate ring closure .
- Reaction conditions : Refluxing in ethanol or dimethylformamide (DMF) at 80–100°C for 6–12 hours to optimize yield .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) to isolate the product .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography (XRD): Resolve the crystal lattice to confirm stereochemistry and bond angles, as demonstrated for structurally similar isoquinoline derivatives .
- NMR spectroscopy : Use - and -NMR to verify aromatic proton environments (e.g., 4-chlorophenyl protons at δ 7.2–7.5 ppm) and heterocyclic carbon signals .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]⁺ peak at m/z 365.08 for C₁₉H₁₆ClN₃) .
Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior?
- Methodological Answer :
- Pyridazine ring : Susceptible to nucleophilic substitution at the 3-position due to electron-withdrawing chlorine and nitrogen atoms .
- Tetrahydroisoquinoline moiety : The secondary amine group participates in acid-base reactions (e.g., protonation in HCl) and may form salts for solubility enhancement .
- 4-Chlorophenyl substituent : Enhances lipophilicity and stabilizes π-π stacking interactions in crystal packing .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?
- Methodological Answer :
- Temperature control : Maintain reflux temperatures below 100°C to prevent decomposition of the pyridazine ring .
- pH adjustment : Use buffered conditions (pH 6–7) to avoid unwanted hydrolysis of intermediates .
- Catalyst screening : Test Lewis acids like ZnCl₂ or FeCl₃ to accelerate cyclization while minimizing byproducts .
Q. What strategies address contradictions in reported pharmacological data for this compound?
- Methodological Answer :
- Dose-response studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. HEK293) to clarify target specificity .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
- Computational docking : Compare binding affinities with structurally related compounds (e.g., imidazo[1,2-a]pyridines) to resolve discrepancies in receptor interactions .
Q. How can computational modeling predict the compound’s stability under varying physiological conditions?
- Methodological Answer :
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity toward oxidative degradation .
- Molecular dynamics simulations : Model solvation in aqueous and lipid membranes to predict bioavailability .
- pKa prediction tools : Use software like MarvinSuite to estimate ionization states in different pH environments .
Q. What experimental approaches validate the compound’s structure-activity relationship (SAR) for kinase inhibition?
- Methodological Answer :
- Analog synthesis : Introduce substituents (e.g., methoxy or methyl groups) at the tetrahydroisoquinoline 1-position and test inhibition of kinases like EGFR or CDK2 .
- Crystallographic studies : Co-crystallize the compound with target kinases to map hydrogen-bonding interactions (e.g., with ATP-binding pockets) .
- Kinase profiling panels : Screen against a library of 100+ kinases to identify selectivity patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
